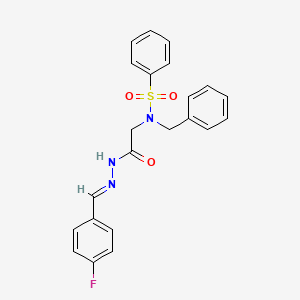![molecular formula C23H27N3O3 B7712869 N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide](/img/structure/B7712869.png)
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide, also known as EPPMA, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is synthesized using a multi-step process, and its mechanism of action is not yet fully understood. However, several studies have shown promising results in terms of its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is not yet fully understood. However, several studies have reported that N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide exerts its anticancer effect by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the expression of pro-inflammatory cytokines, which is responsible for its anti-inflammatory effect. Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the replication of viruses, which is responsible for its antiviral effect.
Biochemical and Physiological Effects:
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to exhibit several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP). Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit cell proliferation by arresting the cell cycle at the G2/M phase. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to suppress angiogenesis, which is responsible for the growth and spread of cancer cells. Furthermore, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Lastly, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to inhibit the replication of viruses by targeting viral proteins and interfering with their replication.
Avantages Et Limitations Des Expériences En Laboratoire
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has several advantages for lab experiments. It is a novel compound that has not been extensively studied, which makes it a potential candidate for further research. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide exhibits several therapeutic properties, which make it a potential candidate for the development of new drugs. However, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has some limitations for lab experiments. Its mechanism of action is not yet fully understood, which makes it difficult to study. Moreover, the synthesis of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide is a multi-step process, which makes it challenging to obtain the compound in large quantities.
Orientations Futures
There are several future directions for the study of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, inflammatory diseases, and viral infections. Additionally, future studies can focus on understanding the mechanism of action of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide and identifying its molecular targets. Moreover, future studies can investigate the pharmacokinetics and pharmacodynamics of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide to determine its efficacy and safety in vivo. Lastly, future studies can focus on developing new analogs of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide involves several steps, including the condensation of 3-ethoxy-4-propoxybenzaldehyde with phenylacetic acid hydrazide, followed by the reduction of the resulting Schiff base with sodium borohydride. The final product is obtained after purification using column chromatography. The purity of the compound is verified using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. Several studies have reported the inhibitory effect of N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide on the growth of cancer cells, including breast, liver, and lung cancer cells. Additionally, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis. Moreover, N'-[(Z)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-phenylacetohydrazide has been shown to possess antiviral properties, which make it a potential candidate for the treatment of viral infections such as influenza.
Propriétés
IUPAC Name |
N-[(Z)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c27-22(15-18-7-3-1-4-8-18)26-24-16-19-11-13-21(14-12-19)29-17-23(28)25-20-9-5-2-6-10-20/h1,3-4,7-8,11-14,16,20H,2,5-6,9-10,15,17H2,(H,25,28)(H,26,27)/b24-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVGABOYPBXTZTO-JLPGSUDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)NC(=O)COC2=CC=C(C=C2)/C=N\NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-[4-[2-(cyclohexylamino)-2-oxoethoxy]phenyl]methylideneamino]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

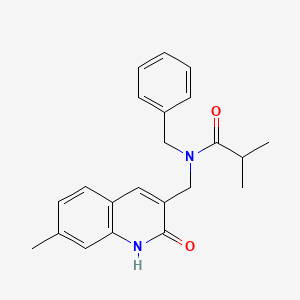
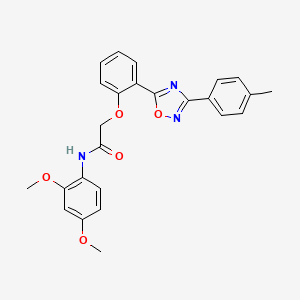
![4-chloro-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712831.png)
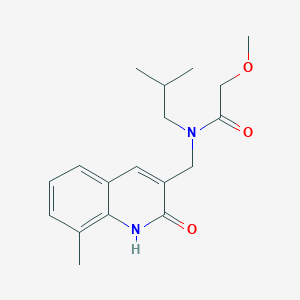
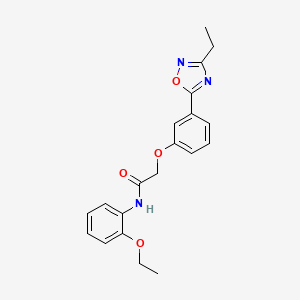

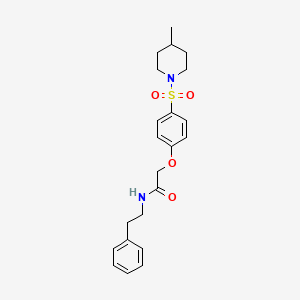
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7712876.png)
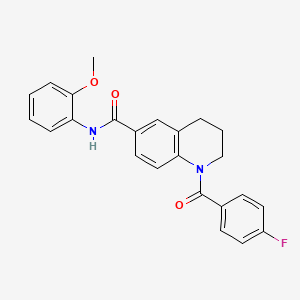
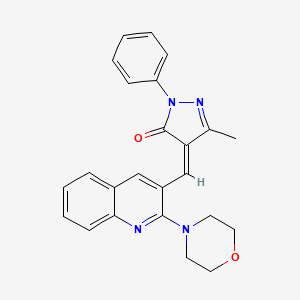

![4-methyl-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7712911.png)

